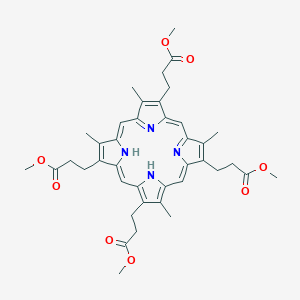

Coproporphyrin III tetramethyl ester

Description

Properties

IUPAC Name |

methyl 3-[8,13,18-tris(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-31-23(3)26(10-14-38(46)50-6)34(43-31)19-32-24(4)28(12-16-40(48)52-8)36(44-32)20-35-27(11-15-39(47)51-7)22(2)30(42-35)17-29(21)41-33/h17-20,42,44H,9-16H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHPHWXMJJZYNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)C)CCC(=O)OC)C)CCC(=O)OC)CCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063943 |

Source

|

| Record name | Coproporphyrin III tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red to purple crystals; [Strem Chemicals MSDS] |

Source

|

| Record name | Coproporphyrin III tetramethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13286 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5522-63-4 |

Source

|

| Record name | Coproporphyrin III tetramethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005522634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, 2,7,12,18-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coproporphyrin III tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl 3,8,13,17-tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Photophysical Properties of Coproporphyrin III Tetramethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coproporphyrin III tetramethyl ester is a derivative of coproporphyrin III, a naturally occurring porphyrin. Porphyrins are a class of highly conjugated macrocyclic compounds that play crucial roles in various biological processes, including oxygen transport (as heme) and photosynthesis (as chlorophyll).[1] The esterification of the four carboxylic acid groups of coproporphyrin III to their tetramethyl ester form enhances its solubility in organic solvents, making it a valuable compound for a range of research applications.[2][3]

A thorough understanding of the photophysical properties of Coproporphyrin III tetramethyl ester is paramount for its application in fields such as photodynamic therapy (PDT), where it can act as a photosensitizer, and in the development of advanced biosensors and materials.[4] Upon absorption of light, the molecule undergoes a series of electronic transitions and relaxation processes. These events, which dictate its efficacy as a photosensitizer or fluorescent probe, are best understood through the framework of the Jablonski diagram.

The Foundation: Photophysical Processes and the Jablonski Diagram

The interaction of light with a photosensitizer like Coproporphyrin III tetramethyl ester initiates a cascade of events. The Jablonski diagram provides a visual representation of the possible electronic and vibrational states a molecule can occupy and the transitions between them.[5]

Caption: Workflow for UV-Visible absorption spectroscopy measurement.

Fluorescence Properties

Fluorescence is the emission of light from the S₁ state as it returns to the S₀ ground state. The fluorescence emission spectrum of porphyrins is typically a mirror image of their Q-band absorption spectrum. For related porphyrins, fluorescence emission peaks are observed in the 620-700 nm range. [1][6]Two key parameters quantify this process:

-

Fluorescence Quantum Yield (Φf): This is the ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. A higher quantum yield indicates that fluorescence is a more dominant decay pathway.

-

Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited S₁ state before returning to the ground state. Lifetimes are typically on the nanosecond scale for porphyrins. [7]

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol determines the quantum yield of a sample by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield. The choice of a standard is critical; it should absorb and emit in a similar spectral range as the sample.

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the sample (Coproporphyrin III tetramethyl ester) and a suitable quantum yield standard (e.g., a well-characterized porphyrin like Zinc Tetraphenylporphyrin) in the same solvent. [8]The absorbance of all solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

-

Measurement:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Using a spectrofluorometer, measure the fluorescence emission spectrum of each solution, exciting at the same wavelength (λex).

-

-

Calculation: The quantum yield (Φs) is calculated using the following equation:

-

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

-

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' refer to the sample and reference standard, respectively.

-

-

Sources

- 1. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Coproporphyrin III tetramethyl ester = 85 HPLC 5522-63-4 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. References | ISS [iss.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Coproporphyrin III Tetramethyl Ester for Scientific Research

Abstract

This technical guide provides a comprehensive overview of Coproporphyrin III tetramethyl ester, a key derivative of a naturally occurring porphyrin. We will delve into its fundamental chemical identity, including its structure and CAS number, and explore its physicochemical and spectroscopic properties, which are crucial for its application in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its use as an analytical standard, particularly in studies of heme metabolism and drug-transporter interactions. Detailed experimental protocols for solution preparation and quantification are provided to ensure reliable and reproducible results.

Chemical Identity and Molecular Structure

Coproporphyrin III tetramethyl ester is the esterified, and thus more organic-solvent-soluble, form of Coproporphyrin III, a critical intermediate in the biosynthesis of heme.[1][2] This modification makes it an ideal reference standard for analytical applications where the native carboxylic acid form presents solubility or handling challenges. Its core identity is defined by a unique Chemical Abstracts Service (CAS) number, ensuring unambiguous identification in global databases and procurement channels.

| Identifier | Value |

| Compound Name | Coproporphyrin III tetramethyl ester |

| Synonym | Tetramethyl 3,8,13,17-tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropionate[3] |

| CAS Number | 5522-63-4 [3][4][5][6] |

| Molecular Formula | C₄₀H₄₆N₄O₈[3][4][5][6] |

| Molecular Weight | 710.82 g/mol [3][5] |

| IUPAC Name | methyl 3-[8,13,18-tris(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate[7] |

| InChI Key | LBHYIBKOOKXTGC-LHPWBCDESA-N[8] |

Structural Context: From Biosynthesis to Laboratory Standard

Coproporphyrin III is derived from its precursor, Coproporphyrinogen III, through oxidation.[9][10] In the laboratory, the carboxylic acid groups of Coproporphyrin III are converted to methyl esters to create the title compound. This esterification is a critical step for improving the compound's stability and solubility in common organic solvents used in analytical chemistry, such as chloroform. The diagram below illustrates this chemical lineage.

Caption: Chemical relationship from biological precursor to analytical standard.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is paramount for its effective use in research. Experimental choices, from solvent selection to analytical instrumentation settings, are dictated by these fundamental characteristics.

Key Physicochemical Properties

The following table summarizes the essential physical and chemical data for Coproporphyrin III tetramethyl ester, providing a practical reference for laboratory handling and experimental design.

| Property | Value | Significance for Researchers |

| Appearance | Red to purple powder/crystals[7] | Visual confirmation of material integrity. Color is characteristic of the porphyrin macrocycle. |

| Melting Point | 168-170 °C[8] | A sharp melting point range is an indicator of high purity. |

| Solubility | Chloroform (1 mg/mL, clear)[8] | Dictates the choice of solvent for preparing stock solutions and for chromatographic mobile phases. |

| Storage | -20°C, protect from light[4][8] | Essential for preventing degradation. Porphyrins are light-sensitive and can degrade over time at room temperature. |

Spectroscopic Signature for Identification and Quantification

Spectroscopy is the cornerstone of porphyrin analysis. The unique electronic structure of the porphyrin ring gives rise to a distinctive absorbance and fluorescence profile.

-

UV-Visible Spectroscopy: Porphyrins exhibit a powerful and diagnostically significant absorbance spectrum. The most prominent feature is an intense peak known as the Soret band , located around 390-425 nm.[11] This band's high molar absorptivity makes it ideal for highly sensitive quantification. In addition, several weaker peaks, known as Q bands , are observed in the 480-700 nm range.[11] The ratio and position of these bands can be used to assess the purity and integrity of the compound.

-

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying porphyrins in complex biological matrices.[10][12] For Coproporphyrin III tetramethyl ester (MW 710.82), analysis would be performed in positive ion mode, monitoring for the protonated parent ion ([M+H]⁺) at m/z 711.8 and its characteristic fragment ions. This highly specific and sensitive method allows for accurate measurement even at very low concentrations.

Applications in a Research Context

The utility of Coproporphyrin III tetramethyl ester stems from its relationship to its parent compound, which plays a significant role in both normal physiology and pathophysiology.

-

Analytical Standard: Its primary application is as a certified reference material or analytical standard for the quantification of Coproporphyrin III in biological samples. Its improved solubility and stability over the free acid make it easier to handle and yield more reproducible results in analytical assays.

-

Drug Development and Toxicology: Coproporphyrin III is an established endogenous biomarker for the activity of hepatic uptake transporters OATP1B1 and OATP1B3.[13] Inhibition of these transporters by a new drug candidate can lead to significant drug-drug interactions. Therefore, clinical studies often monitor plasma levels of Coproporphyrin III to assess this risk, and the tetramethyl ester serves as a crucial standard for the bioanalytical methods used.[13]

-

Microbiology and Metabolic Research: Coproporphyrin III tetramethyl ester is noted as a tetrapyrrole secreted by the bacterium Rhodobacter sphaeroides.[3][5] This makes it a valuable tool for studying microbial heme biosynthesis and the broader field of tetrapyrrole metabolism.

Experimental Protocols for Researchers

The following protocols provide self-validating, step-by-step methodologies for common laboratory tasks involving this compound.

Protocol: Preparation of a Standard Stock Solution

Causality: This protocol is designed to accurately prepare a concentrated stock solution. Chloroform is selected as the solvent based on established solubility data.[8] The use of volumetric flasks and precision balances is critical for ensuring the concentration is known with high accuracy, which is foundational for any subsequent quantitative experiments.

-

Preparation: Allow the vial of Coproporphyrin III tetramethyl ester to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh a target amount (e.g., 1.0 mg) of the compound using an analytical balance.

-

Dissolution: Quantitatively transfer the weighed powder to a clean, amber glass volumetric flask (e.g., 10.0 mL). Add a small amount of chloroform to dissolve the solid completely.

-

Dilution: Once fully dissolved, dilute to the flask's calibration mark with chloroform.

-

Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the resulting stock solution at -20°C in the dark.

Workflow: Quantification using UV-Visible Spectroscopy

Causality: This workflow leverages the intense Soret band of the porphyrin for accurate concentration determination via the Beer-Lambert Law. A wavelength scan is performed first to confirm the absorbance maximum, ensuring the measurement is taken at the peak sensitivity.

Caption: Workflow for UV-Vis quantification of Coproporphyrin III tetramethyl ester.

Safety, Handling, and Storage

While a specific safety data sheet for the tetramethyl ester should always be consulted, precautions can be guided by data on the parent compound, Coproporphyrin III.

-

GHS Hazards: The parent compound is associated with skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[14] It is prudent to handle the ester derivative with the same level of caution.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the powder in a well-ventilated area or chemical fume hood to avoid inhalation.

-

Storage Integrity: As a combustible solid, it should be stored away from strong oxidizing agents.[8] Long-term storage at -20°C, tightly sealed and protected from all light sources, is mandatory to maintain its chemical integrity.[4]

Conclusion

Coproporphyrin III tetramethyl ester is an indispensable tool for the scientific community, particularly in the fields of clinical pharmacology, toxicology, and metabolic research. Its well-defined chemical structure (CAS: 5522-63-4), coupled with its favorable solubility and distinct spectroscopic properties, establishes it as the gold standard for the quantitative analysis of its biologically crucial parent compound. By following the established protocols for handling, preparation, and analysis outlined in this guide, researchers can ensure the generation of accurate, reliable, and reproducible data.

References

-

Porphyrin-Systems. (n.d.). Coproporphyrin III tetramethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Coproporphyrin III tetramethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Coproporphyrin III. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). coproporphyrin III. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Coproporphyrinogen III. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorbance spectra for coproporphyrin III. Retrieved from [Link]

-

Wood, M. D., et al. (2018). Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. Analytical and Bioanalytical Chemistry, 410(19), 4665–4676. Retrieved from [Link]

-

Shen, H., et al. (2018). Further Studies to Support the Use of Coproporphyrin I and III as Novel Clinical Biomarkers for Evaluating the Potential for Organic Anion Transporting Polypeptide 1B1 and OATP1B3 Inhibition. Drug Metabolism and Disposition, 46(8), 1075-1082. Retrieved from [Link]

-

Mancini, R. S., & Imlay, J. A. (2015). Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis. Current protocols in toxicology, 65, 27.3.1–27.3.10. Retrieved from [Link]

Sources

- 1. Coproporphyrin III | C36H38N4O8 | CID 114935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Coproporphyrin III tetramethyl ester | [frontierspecialtychemicals.com]

- 5. usbio.net [usbio.net]

- 6. Coproporphyrin III tetramethyl ester – porphyrin-systems [porphyrin-systems.com]

- 7. Coproporphyrin III tetramethyl ester | C40H46N4O8 | CID 111075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Coproporphyrin III tetramethyl ester = 85 HPLC 5522-63-4 [sigmaaldrich.com]

- 9. Coproporphyrinogen III | C36H44N4O8 | CID 321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Further Studies to Support the Use of Coproporphyrin I and III as Novel Clinical Biomarkers for Evaluating the Potential for Organic Anion Transporting Polypeptide 1B1 and OATP1B3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. coproporphyrin III - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Provenance of Coproporphyrin III Tetramethyl Ester: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological sources of Coproporphyrin III and the subsequent conversion to its tetramethyl ester derivative, a crucial compound for research and development in diagnostics and therapeutics. We will delve into the fundamental biosynthetic pathways, compare various biological factories, and provide detailed, field-proven methodologies for its isolation, purification, and chemical modification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of this important tetrapyrrole.

Introduction: The Significance of Coproporphyrin III and its Ester Derivative

Coproporphyrin III is a key metabolic intermediate in the biosynthesis of heme, a vital component of hemoglobin, cytochromes, and other essential hemoproteins.[1][2][3] Its structure, a porphyrin with four methyl and four propionic acid side chains, makes it a versatile precursor for various applications. However, the free carboxylic acid groups of Coproporphyrin III can render it less stable and more difficult to handle in certain experimental settings. Esterification to Coproporphyrin III tetramethyl ester enhances its stability, improves its solubility in organic solvents, and facilitates its purification and analysis, making it the preferred form for many research applications.[4]

Biological Sources of Coproporphyrin III

Coproporphyrin III can be sourced from a variety of biological systems, both naturally occurring and genetically engineered. The choice of source depends on factors such as desired yield, purity requirements, and available resources.

Microbial Fermentation: A Scalable and Controllable Source

Microorganisms offer a highly attractive platform for the production of Coproporphyrin III due to their rapid growth rates, amenability to genetic engineering, and the potential for large-scale, controlled fermentation.

The photosynthetic bacterium Rhodobacter sphaeroides is a well-documented natural producer of porphyrins, including Coproporphyrin III.[5][6] Certain mutant strains, under specific culture conditions, can excrete significant quantities of this intermediate.

Escherichia coli, the workhorse of modern biotechnology, has been successfully engineered to overproduce Coproporphyrin III. By manipulating the heme biosynthetic pathway, researchers have achieved high titers of extracellular Coproporphyrin III, minimizing downstream processing challenges.[1][7][8]

The yeast Saccharomyces cerevisiae provides a robust eukaryotic host for Coproporphyrin III production. Metabolic engineering strategies, including pathway compartmentalization within mitochondria, have been employed to significantly enhance yields.[9]

Human Clinical Samples: A Diagnostic Source

In certain genetic disorders known as porphyrias, enzymatic defects in the heme synthesis pathway lead to the accumulation and excretion of specific porphyrin intermediates. In conditions like hereditary coproporphyria, significant amounts of Coproporphyrin III are excreted in the urine and feces, which can serve as a source for research material, albeit with ethical and logistical considerations.[10][11][12][13]

Quantitative Comparison of Biological Sources

The selection of a biological source for Coproporphyrin III production is often driven by the achievable yield and the purity of the final product. The following table summarizes reported yields from various microbial platforms.

| Biological Source | Strain Type | Production Scale | Reported Coproporphyrin III Yield | Purity | Reference |

| Rhodobacter sphaeroides | Mutant Strain (CR 386) | Shake Flask | 56.3 mg/L | Not Specified | [5] |

| Engineered E. coli | Genetically Modified | Bioreactor | Up to 353 mg/L | Not Specified | [3] |

| Engineered E. coli | Genetically Modified | Bioreactor | Up to 251 mg/L | Not Specified | [1][7] |

| Engineered S. cerevisiae | Genetically Modified | 5L Bioreactor (Fed-batch) | 402.8 ± 9.3 mg/L | Not Specified | [9] |

Experimental Protocols: From Biological Source to Purified Tetramethyl Ester

This section provides detailed, step-by-step methodologies for the production, isolation, purification, and esterification of Coproporphyrin III. These protocols are designed to be self-validating, with explanations for key experimental choices.

Production of Coproporphyrin III via Microbial Fermentation

The following protocol outlines a general approach for the production of Coproporphyrin III using an engineered microbial strain. Specific parameters will need to be optimized based on the chosen organism and genetic construct.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Six Porphyrin Biomarkers in Urine Using LC-2050C with Fluorescence Detection : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. High-Level Bio-Based Production of Coproporphyrin in Escherichia coli [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Liquid-chromatographic separation and determination of coproporphyrins I and III in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. porphyriafoundation.org [porphyriafoundation.org]

- 13. content-assets.jci.org [content-assets.jci.org]

Solubility of Coproporphyrin III Tetramethyl Ester in Common Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Coproporphyrin III tetramethyl ester (C3TME), a key intermediate in biosynthesis and a valuable molecule in various research applications. Due to the limited availability of consolidated public data, this document synthesizes information from chemical supplier technical sheets, data for structurally analogous compounds, and established principles of porphyrin chemistry. We present both quantitative and qualitative solubility data for C3TME in common organic solvents, outline a detailed experimental protocol for determining solubility via UV-Vis spectrophotometry, and discuss the key physicochemical factors that govern its solvation. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction to Coproporphyrin III Tetramethyl Ester

Coproporphyrin III tetramethyl ester (CAS 5522-63-4) is the esterified derivative of Coproporphyrin III, a naturally occurring tetrapyrrole.[1][2] The esterification of the four propionic acid side chains significantly alters the molecule's polarity, rendering it more soluble in organic solvents compared to its free-acid counterpart.[3] This property is crucial for its extraction, purification, chemical modification, and incorporation into non-aqueous systems for applications in materials science, catalysis, and as a standard in metabolic studies.

Understanding the solubility of C3TME is a critical first step in experimental design. It dictates the choice of solvents for reaction media, chromatographic purification, preparation of stock solutions for bioassays, and formulation development. Poor solubility can lead to inaccurate concentration measurements, precipitation during experiments, and challenges in achieving desired reaction kinetics.

Key Physicochemical Properties: [4][5]

-

Molecular Formula: C₄₀H₄₆N₄O₈

-

Molecular Weight: 710.82 g/mol

-

Appearance: Purple to brown powder[6]

-

Storage: Store at -20°C, protected from light.

Solubility Profile of Coproporphyrin III Tetramethyl Ester

The following table summarizes the known and inferred solubility of Coproporphyrin III tetramethyl ester.

| Solvent Class | Solvent | Solubility (at Room Temp.) | Observation/Notes | Source(s) |

| Chlorinated | Chloroform (CHCl₃) | 1-10 mg/mL | A concentration of 1 mg/mL yields a clear solution, while 10 mg/mL produces a dark red solution, which may indicate some aggregation. | [7][8][9] |

| Dichloromethane (DCM) | Soluble | Inferred from data for the highly similar Coproporphyrin I tetramethyl ester. DCM is a common solvent for porphyrin purification. | [10] | |

| Ethereal | Tetrahydrofuran (THF) | Soluble | Inferred from data for the highly similar Coproporphyrin I tetramethyl ester. | [10] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Expected to be Soluble to Highly Soluble | The free acid, Coproporphyrin III, is highly soluble in DMSO (>100 mg/mL). The ester is expected to be readily soluble as well. | [11][12] |

| N,N-Dimethylformamide (DMF) | Expected to be Soluble | DMF is a common solvent for porphyrin reactions and is expected to effectively solvate C3TME. | ||

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Expected to have Low to Moderate Solubility | Porphyrins generally show lower solubility in alcohols compared to chlorinated solvents. Solubility is expected to be limited. | [7] |

| Nonpolar | Hexanes, Toluene | Expected to be Sparingly Soluble to Insoluble | The polarity of C3TME, arising from the ester groups and the porphyrin core, limits its solubility in nonpolar hydrocarbon solvents. |

Factors Influencing Solubility

The dissolution of C3TME is governed by the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The key is to select a solvent that can effectively overcome the crystal lattice energy of the solid porphyrin.

-

Solvent Polarity: The principle of "like dissolves like" is paramount. C3TME is a moderately polar molecule. The large, hydrophobic macrocycle is nonpolar, but the four peripheral tetramethyl ester groups introduce significant polarity. Therefore, solvents with moderate to high polarity, particularly those capable of dipole-dipole interactions, are most effective. Chlorinated solvents like chloroform and DCM, and polar aprotic solvents like THF and DMSO, strike the right balance to solvate the molecule effectively.

-

Porphyrin Aggregation: Porphyrins are prone to self-assembly into π-stacked aggregates, especially at higher concentrations. This can lead to a nonlinear relationship between the amount of substance added and the concentration in solution, and can manifest as a color change (e.g., from red to dark red/purple).[7] Aggregation is a key reason why solubility might be reported as a range and can be influenced by solvent, temperature, and time.

-

Temperature: For most solids, solubility increases with temperature. Applying gentle heat can facilitate the dissolution of C3TME. However, researchers must be cautious, as prolonged exposure to high temperatures can lead to degradation. No specific data on the temperature-solubility curve for C3TME is publicly available.

Experimental Protocol: Solubility Determination by Isothermal Saturation & UV-Vis Spectrophotometry

This protocol provides a reliable, self-validating method for determining the solubility of C3TME in a specific organic solvent at a set temperature. The principle involves creating a saturated solution, allowing it to reach equilibrium, separating the undissolved solid, and then quantifying the dissolved solute concentration using UV-Vis spectrophotometry.

Materials & Equipment

-

Coproporphyrin III tetramethyl ester (solid powder)

-

Solvent of interest (e.g., Dichloromethane, THF, DMSO), analytical grade

-

Small glass vials with screw caps or stoppers

-

Vortex mixer and/or ultrasonic bath

-

Thermostatic shaker or water bath set to a constant temperature (e.g., 25°C)

-

Syringe filters (0.22 µm PTFE or appropriate for the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Step-by-Step Methodology

-

Preparation of Supersaturated Slurry:

-

To a glass vial, add a pre-weighed excess amount of C3TME (e.g., 5-10 mg). The key is to ensure undissolved solid will remain at equilibrium.

-

Add a precise volume of the chosen solvent (e.g., 1.0 mL).

-

Cap the vial tightly.

-

-

Equilibration:

-

Vortex or sonicate the slurry for 1-2 minutes to break up clumps and facilitate initial dissolution.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Allow the slurry to equilibrate for a minimum of 24 hours. This extended time is critical to ensure the solution reaches true saturation, especially for complex molecules like porphyrins which may dissolve slowly.

-

-

Separation of Saturated Solution:

-

After equilibration, let the vial stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated liquid) using a syringe.

-

Attach a 0.22 µm syringe filter and filter the solution into a clean, new vial. This step is crucial to remove any microscopic particulate matter, which would otherwise interfere with the absorbance reading.

-

-

Preparation for Analysis:

-

Perform a precise serial dilution of the filtered saturated solution using the same solvent. The final concentration should result in a Soret band absorbance in the optimal range for the spectrophotometer (typically 0.5 - 1.5 AU). A dilution factor of 100x to 1000x is common.

-

Record the exact dilution factor (DF).

-

-

UV-Vis Measurement:

-

Using the pure solvent as a blank, measure the absorbance spectrum of the diluted sample from approximately 350 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (λ-max) of the Soret band, which should be near 400 nm.[13]

-

Record the absorbance (A) at this λ-max.

-

-

Calculation of Solubility:

-

Use the Beer-Lambert Law (A = εbc) to calculate the concentration of the diluted sample.

-

A = Absorbance at λ-max

-

ε = Molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration (mol·L⁻¹)

-

-

A reliable molar extinction coefficient for the closely related Coproporphyrin I isomer in chloroform is in the range of 190,000 - 250,000 L·mol⁻¹·cm⁻¹ at the Soret peak (~400 nm).[6] This can be used as a strong estimate. For highest accuracy, a standard curve should be prepared.

-

Concentration (Diluted Sample) (mol/L) = A / (ε * b)

-

Concentration (Saturated Solution) (mol/L) = Concentration (Diluted Sample) * DF

-

Solubility (mg/mL) = Concentration (Saturated Solution) * Molecular Weight ( g/mol ) / 1000

-

Conclusion and Practical Recommendations

Coproporphyrin III tetramethyl ester is a moderately polar macrocycle with established solubility in chlorinated solvents like chloroform and dichloromethane, and good inferred solubility in THF. For applications requiring higher concentrations, polar aprotic solvents such as DMSO and DMF are likely to be effective. Alcohols and nonpolar hydrocarbons are generally poor solvents for this compound. When precise solubility data is required for a specific application or solvent system, the experimental protocol detailed in this guide provides a robust and accurate method. Researchers should always use high-purity solvents, allow adequate time for equilibration, and be mindful of the potential for aggregation at higher concentrations.

References

-

Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media, Molecules, 2017. [Link]

-

Handbook of Porphyrin Science, ResearchGate. [Link]

-

Absorbance spectra for coproporphyrin III showing the intense band of..., ResearchGate. [Link]

-

PubChem, "Coproporphyrin III," Compound Summary CID 114935. [Link]

-

National Academic Digital Library of Ethiopia, "Handbook of Porphyrin Science". [Link]

-

International Conference on Porphyrins and Phthalocyanines, "The Porphyrin Handbook". [Link]

-

Wikipedia, "Handbook of Porphyrin Science". [Link]

-

PubChem, "coproporphyrin III," Compound Summary. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Coproporphyrin III tetramethyl ester | [frontierspecialtychemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Coproporphyrin III tetramethyl ester = 85 HPLC 5522-63-4 [sigmaaldrich.com]

- 5. Coproporphyrin III tetramethyl ester = 85 HPLC 5522-63-4 [sigmaaldrich.com]

- 6. Coproporphyrin I tetramethyl ester =90 HPLC 25767-20-8 [sigmaaldrich.com]

- 7. Coproporphyrin III tetramethyl ester = 85 HPLC 5522-63-4 [sigmaaldrich.com]

- 8. Coproporphyrin III tetramethyl ester = 85 HPLC 5522-63-4 [sigmaaldrich.com]

- 9. Coproporphyrin III tetramethyl ester = 85 HPLC 5522-63-4 [sigmaaldrich.com]

- 10. COPROPORPHYRIN I TETRAMETHYL ESTER | 25767-20-8 [amp.chemicalbook.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molar Extinction Coefficient of Coproporphyrin III Tetramethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the molar extinction coefficient of Coproporphyrin III tetramethyl ester, a critical parameter for its accurate quantification and utilization in diverse research and development applications. We will delve into the theoretical underpinnings of light absorption by porphyrins, present the experimentally determined molar extinction coefficient, and provide a detailed protocol for its verification.

Introduction to Coproporphyrin III Tetramethyl Ester

Coproporphyrin III is a naturally occurring porphyrin, a class of highly conjugated, cyclic tetrapyrrole molecules that are fundamental to various biological processes.[1] Its tetramethyl ester derivative, Coproporphyrin III tetramethyl ester, is a more hydrophobic and synthetically versatile form, frequently employed in a range of scientific disciplines. With the chemical formula C₄₀H₄₆N₄O₈ and a molecular weight of 710.82 g/mol , this compound is a key intermediate in the heme biosynthesis pathway and serves as a valuable building block in the synthesis of more complex porphyrin-based systems for applications in photodynamic therapy, catalysis, and materials science.[2][3]

The distinct spectroscopic properties of porphyrins, characterized by an intense absorption band in the near-ultraviolet region known as the Soret band, and several weaker bands in the visible region (Q-bands), make UV-Vis spectrophotometry a powerful tool for their study.[4] The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a fundamental constant for quantitative analysis using this technique.

The Theoretical Framework: Beer-Lambert Law

The quantification of compounds using UV-Vis spectrophotometry is governed by the Beer-Lambert Law.[1][5][6] This law establishes a linear relationship between the absorbance (A) of a solution and the concentration (c) of the absorbing species, as well as the path length (l) of the light beam through the solution.[7] The relationship is expressed as:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in L mol⁻¹ cm⁻¹)

-

c is the molar concentration of the analyte (in mol L⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

The molar extinction coefficient is a unique physical constant for a given substance in a specific solvent at a particular wavelength.[6] Its determination is paramount for accurate concentration measurements.

Molar Extinction Coefficient of Coproporphyrin III Tetramethyl Ester

A seminal study by With and Pedersen (1977) meticulously determined the molar absorption coefficients of several porphyrin esters, including Coproporphyrin III tetramethyl ester, in chloroform.[8][9][10] Their methodology involved a precise copper titration to ascertain the exact molar amount of the porphyrin, thereby enabling a highly accurate calculation of the molar extinction coefficient from spectrophotometric measurements at the Soret maximum.[8]

The determined value for Coproporphyrin III tetramethyl ester is presented in the table below:

| Compound | Solvent | Wavelength (Soret Maximum) | Molar Extinction Coefficient (ε) | Reference |

| Coproporphyrin III tetramethyl ester | Chloroform | ~400 nm | 1.72 x 10⁵ L mol⁻¹ cm⁻¹ | With and Pedersen (1977)[10] |

This value serves as a reliable standard for the quantification of Coproporphyrin III tetramethyl ester in chloroform. It is important to note that the molar extinction coefficient can be influenced by factors such as the solvent, pH, and aggregation state of the porphyrin.[11][12]

Experimental Determination of the Molar Extinction Coefficient

To ensure the highest accuracy in your experimental setting, it is advisable to verify the molar extinction coefficient of your specific batch of Coproporphyrin III tetramethyl ester. The following is a detailed, step-by-step protocol for this determination, based on established spectrophotometric methods.[13][14]

Materials and Instrumentation

-

Coproporphyrin III tetramethyl ester (high purity)

-

Chloroform (spectroscopic grade)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Analytical balance

-

UV-Vis Spectrophotometer (dual beam recommended)

-

Quartz cuvettes (1 cm path length)

Experimental Workflow

Caption: Workflow for the experimental determination of the molar extinction coefficient.

Detailed Protocol

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of high-purity Coproporphyrin III tetramethyl ester using an analytical balance.

-

Quantitatively transfer the weighed compound to a volumetric flask of appropriate size.

-

Dissolve the compound in spectroscopic grade chloroform and fill the flask to the mark. This will be your stock solution of known concentration.

-

-

Preparation of Standard Solutions:

-

Perform a series of accurate serial dilutions of the stock solution using volumetric flasks and micropipettes to obtain a set of at least five standard solutions of decreasing concentrations.

-

-

Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.

-

Use chloroform as the blank to zero the instrument.

-

Record the full UV-Vis absorption spectrum (e.g., from 300 to 700 nm) for each of the standard solutions.

-

From the spectra, determine the wavelength of maximum absorbance (λmax) for the Soret band.

-

-

Data Analysis:

-

Create a table of the absorbance of each standard solution at λmax versus its corresponding concentration.

-

Plot a graph of absorbance (y-axis) against concentration (x-axis).

-

Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, as predicted by the Beer-Lambert Law.

-

The slope of the regression line will be equal to the molar extinction coefficient (ε) since the path length (l) is 1 cm.

-

Factors Influencing the Molar Extinction Coefficient

Several factors can affect the measured absorbance and, consequently, the calculated molar extinction coefficient of porphyrins. It is crucial for researchers to be aware of these to ensure accurate and reproducible results.

Caption: Key factors that can influence the molar extinction coefficient of porphyrins.

-

Solvent: The polarity and refractive index of the solvent can influence the electronic transitions of the porphyrin macrocycle, leading to shifts in the absorption maxima and changes in the molar extinction coefficient.[11]

-

pH: The acidity or basicity of the solution can affect the protonation state of the central nitrogen atoms in the porphyrin core, which significantly alters the absorption spectrum.

-

Aggregation: At high concentrations, porphyrin molecules can form aggregates, which exhibit different spectral properties compared to the monomeric species. This can lead to deviations from the Beer-Lambert Law.

-

Temperature: Temperature changes can cause broadening of the absorption bands, which may affect the measured peak absorbance.[12]

Conclusion

The molar extinction coefficient is an indispensable parameter for the accurate quantification of Coproporphyrin III tetramethyl ester. This guide has provided the established value for this constant in chloroform, a detailed protocol for its experimental verification, and an overview of the key factors that can influence its measurement. By adhering to rigorous experimental techniques and being mindful of these influencing factors, researchers can confidently utilize UV-Vis spectrophotometry for the precise quantification of Coproporphyrin III tetramethyl ester in their studies.

References

-

With, T. K., & Pedersen, J. S. (1977). Molar absorption coefficients of porphyrin esters in chloroform determined by copper titration. Biochemical Journal, 161(2), 425–429. [Link]

-

Chemguide. (n.d.). The Beer-Lambert Law. Retrieved from [Link]

-

Chemistry For Everyone. (2025, June 30). What Is The Beer-Lambert Law In UV-Vis Spectroscopy? [Video]. YouTube. [Link]

-

With, T. K., & Pedersen, J. S. (1977). Molar absorption coefficients of porphyrin esters in chloroform determined by copper titration. Biochemical Journal, 161(2), 425–429. [Link]

-

Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law. [Link]

-

With, T. K., & Pedersen, J. S. (1977). Molar absorption coefficients of porphyrin esters in chloroform determined by copper titration. Biochemical Journal, 161(2), 425–429. [Link]

-

Al-Mustaqbal University College. (n.d.). Beer Lambert law. [Link]

-

Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. [Link]

-

ResearchGate. (n.d.). Porphyrins: Electronic Structure and Ultraviolet/Visible Absorption Spectroscopy. [Link]

-

ACS Publications. (n.d.). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. [Link]

-

ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. [Link]

-

ResearchGate. (n.d.). The Use of Spectrophotometry UV-Vis for the Study of Porphyrins. [Link]

-

MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. [Link]

-

Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. [Link]

-

YouTube. (2023, November 10). Extinction or Molar Coefficient | from UV Absorption Data. [Link]

-

SlideShare. (n.d.). Factors affecting uv visible spectroscopy. [Link]

-

ETH Zurich. (n.d.). UV/VIS Spectroscopy. [Link]

-

Open Access LMU. (n.d.). Nuclear magnetic resonance spectroscopy of porphyrins and metalloporphyrins. [Link]

-

National Center for Biotechnology Information. (n.d.). Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). Spectral-absorption coefficients of some porphyrins in the Soret-band region. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Coproporphyrin III tetramethyl ester = 85 HPLC 5522-63-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. edinst.com [edinst.com]

- 8. Molar absorption coefficients of porphyrin esters in chloroform determined by copper titration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Factors affecting uv visible spectroscopy | PPTX [slideshare.net]

- 13. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Molar Extinction Coefficient Calculation [alphalyse.com]

The Ubiquitous Tetrapyrrole: A Technical Guide to the Natural Occurrence and Significance of Coproporphyrin III and Its Esters

For researchers, clinicians, and professionals in drug development, a comprehensive understanding of endogenous molecules is paramount. Among these, the porphyrins represent a class of intensely colored, photoactive compounds that are fundamental to life. This guide provides an in-depth exploration of Coproporphyrin III, a key intermediate in the biosynthesis of heme and other vital tetrapyrroles, and its naturally occurring esters. We will delve into its biochemical origins, distribution across the natural world, physiological and pathological relevance, and the analytical methodologies crucial for its study.

The Central Role of Coproporphyrin III in Heme Biosynthesis

Coproporphyrin III is not an end-product of a metabolic pathway but rather a critical juncture in the synthesis of heme, chlorophylls, and cobalamins (vitamin B12).[1][2] Its direct precursor, Coproporphyrinogen III, is the substantive intermediate in this pathway.[3] Coproporphyrin III itself is the auto-oxidation product of Coproporphyrinogen III and is often considered a metabolic dead-end, yet its presence and concentration in biological fluids and tissues provide a window into the functionality of the heme synthesis pathway.[4]

The biosynthesis of Coproporphyrinogen III is a multi-step enzymatic process that spans the cytoplasm and mitochondria.[5] It begins with the condensation of glycine and succinyl-CoA in the mitochondria to form 5-aminolevulinic acid (ALA). Two molecules of ALA are then condensed in the cytoplasm to form the pyrrole porphobilinogen (PBG). Four molecules of PBG are subsequently polymerized to create a linear tetrapyrrole, hydroxymethylbilane. The enzyme uroporphyrinogen-III synthase then masterfully cyclizes this linear molecule into the asymmetric uroporphyrinogen III. Finally, the enzyme uroporphyrinogen decarboxylase removes four carboxyl groups from the acetic acid side chains of uroporphyrinogen III, yielding Coproporphyrinogen III.[2] This molecule then re-enters the mitochondrion for the final steps of heme synthesis.

The Heme Synthesis Pathway: A Visual Representation

Caption: The Heme Biosynthesis Pathway Highlighting Coproporphyrinogen III Formation.

Natural Occurrence of Coproporphyrin III and Its Esters

Coproporphyrin III and its derivatives are found throughout the biological kingdoms, a testament to the universal importance of the heme synthesis pathway.

In Humans

In humans, Coproporphyrin III is a normal constituent of urine and feces.[4] Its concentration in various tissues has been measured, with the liver and erythrocytes showing significant levels. Protoporphyrin is the most abundant porphyrin in human tissues, followed by coproporphyrin.[5] This suggests a consistent and regulated porphyrin metabolism across different cell types.[5]

Coproporphyrin III methyl ester is also a naturally occurring derivative found in considerable amounts in both feces and urine.[3][6] The esterification of the propionic acid side chains can occur enzymatically or non-enzymatically, and its physiological significance is an area of ongoing research.

| Tissue/Fluid | Total Porphyrin Concentration (nmol/g) | Predominant Porphyrins |

| Liver | 3.1 ± 2.3 | Protoporphyrin, Coproporphyrin |

| Erythrocytes | 0.50 ± 0.10 | Protoporphyrin, Coproporphyrin |

| Skin | Variable, comparable to liver | Protoporphyrin, Coproporphyrin |

| Adipose Tissue | Variable, comparable to liver | Protoporphyrin, Coproporphyrin |

| Mammary Gland | Variable, comparable to liver | Protoporphyrin, Coproporphyrin |

| Data synthesized from Porphyrin concentrations in various human tissues.[5] |

In Bacteria

The heme biosynthesis pathway is also crucial for many bacteria, where heme is a cofactor for cytochromes in cellular respiration.[7] Some bacteria utilize a coproporphyrin-dependent (CPD) pathway for heme synthesis, which is distinct from the more common protoporphyrin-dependent (PPD) pathway found in eukaryotes and Gram-negative bacteria. In Gram-positive bacteria, Coproporphyrinogen III is a key intermediate in both pathways.

Interestingly, certain bacteria can produce and secrete significant quantities of porphyrins. For instance, Glutamicibacter arilaitensis, a bacterium found on cheese rinds, produces Coproporphyrin III, which can chelate zinc. This suggests a role for Coproporphyrin III in metal acquisition and microbial interactions.

In Marine Invertebrates

Porphyrins are also present in a variety of marine invertebrates. Studies have identified Coproporphyrin III in the viscera of several species of marine worms, such as Myxicola infundibulum, Nereis diversicolor, and Chaetopterus variopedatus. The presence of these compounds suggests a functional heme synthesis pathway in these organisms, likely for the production of respiratory pigments and other hemoproteins.

Physiological and Pathological Significance

The concentration of Coproporphyrin III in biological samples is a valuable biomarker for both normal physiological processes and a range of pathological conditions.

Role in Drug Development and Transporter Function

In the field of drug development, Coproporphyrin I and III have emerged as endogenous biomarkers for the activity of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[8] These transporters are crucial for the uptake of many drugs into the liver. Inhibition of OATP function by a new drug candidate can lead to significant drug-drug interactions. Monitoring plasma levels of coproporphyrins can provide a sensitive and specific measure of OATP1B inhibition, aiding in the early assessment of DDI risk.[8]

The Porphyrias: Disorders of Heme Synthesis

The most well-known clinical significance of coproporphyrin is in the diagnosis of porphyrias, a group of inherited metabolic disorders caused by deficiencies in specific enzymes of the heme biosynthesis pathway.[4]

-

Hereditary Coproporphyria (HCP): This acute hepatic porphyria is caused by a deficiency in the enzyme coproporphyrinogen oxidase. This leads to the accumulation of Coproporphyrinogen III, which is then oxidized to Coproporphyrin III and excreted in large amounts in the urine and feces.[1] Symptoms can include neurovisceral attacks and photosensitivity.

-

Variegate Porphyria (VP): In this condition, a deficiency in protoporphyrinogen oxidase leads to the accumulation of both protoporphyrinogen IX and Coproporphyrinogen III. Consequently, both protoporphyrin and coproporphyrin levels are elevated in feces.

Elevated urinary coproporphyrin levels are not exclusive to porphyrias and can be a nonspecific finding in various other conditions, including liver disease, fasting, and exposure to certain toxins like lead.[9] Therefore, a comprehensive analysis of different porphyrins and their isomers is crucial for accurate diagnosis.

Analytical Methodologies for Coproporphyrin III Quantification

Accurate and sensitive quantification of Coproporphyrin III is essential for both clinical diagnostics and research. High-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard for this purpose.

Experimental Workflow for Coproporphyrin III Analysis

Caption: A Generalized Experimental Workflow for the Quantification of Coproporphyrin III.

Detailed Protocol: Quantification of Urinary Coproporphyrin III by HPLC

This protocol is a representative methodology and should be optimized and validated for specific laboratory conditions.

1. Sample Collection and Storage:

-

Collect a 24-hour or random urine sample in a light-protected container.

-

Record the total volume of the 24-hour collection.

-

Store the sample at 2-8°C for short-term storage or frozen at -20°C or below for long-term storage.

2. Sample Preparation (Acidification):

-

Rationale: Porphyrins are more stable and have better chromatographic properties in an acidic environment.

-

Allow the urine sample to thaw completely and mix thoroughly.

-

Centrifuge an aliquot of the urine to remove any particulate matter.

-

To 1.0 mL of the urine supernatant, add 1.0 mL of glacial acetic acid.

-

Vortex briefly to mix.

3. HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M ammonium acetate buffer, pH 5.16.

-

Mobile Phase B: Methanol.

-

Gradient Elution:

-

0-2 min: 60% B

-

2-15 min: Gradient to 80% B

-

15-20 min: Gradient to 95% B

-

20-25 min: Hold at 95% B

-

25-30 min: Return to 60% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation at approximately 400 nm and emission at approximately 620 nm.

4. Quantification:

-

Prepare a series of calibration standards of Coproporphyrin III in a solution mimicking acidified urine (e.g., 50% acetic acid).

-

Generate a calibration curve by plotting the peak area of Coproporphyrin III against its concentration.

-

Determine the concentration of Coproporphyrin III in the patient sample by interpolating its peak area from the calibration curve.

-

Express the final result in µg/L or µg/24 hours for a 24-hour collection.

5. Quality Control:

-

Include quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the assay.

-

The results of the quality control samples should fall within pre-defined acceptance criteria.

Conclusion

Coproporphyrin III and its esters are far more than simple intermediates in heme biosynthesis. Their widespread natural occurrence and the clinical and research significance of their quantification underscore their importance in understanding fundamental biological processes. For scientists and drug developers, a thorough grasp of the biochemistry, natural distribution, and analytical methodologies for Coproporphyrin III is indispensable for diagnosing metabolic disorders, assessing drug safety, and unraveling the intricate web of metabolic pathways that sustain life.

References

-

Puy, H., et al. (1995). Porphyrin concentrations in various human tissues. Experimental Dermatology, 4(4 Pt 1), 218-20. [Link]

-

Human Metabolome Database. Showing metabocard for Coproporphyrinogen III (HMDB0001261). [Link]

-

Wikipedia. Coproporphyrinogen III. [Link]

-

Human Metabolome Database. Showing metabocard for Coproporphyrin III (HMDB0000570). [Link]

-

PubChem. Coproporphyrin III. [Link]

-

PubChem. coproporphyrin III. [Link]

-

PubChem. Coproporphyrinogen III. [Link]

-

Brouwer, K. L. R., et al. (2019). Endogenous Coproporphyrin I and III Are Altered in Multidrug Resistance-Associated Protein 2-Deficient (TR−) Rats. Drug Metabolism and Disposition, 47(11), 1218-1224. [Link]

-

Healthmatters.io. Coproporphyrin (CP) III - Porphyrins, Quantitative, Random Urine - Lab Results explained. [Link]

-

Lai, Y., et al. (2016). Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species. Drug Metabolism and Disposition, 44(8), 1297-306. [Link]

-

P. aeruginosa Metabolome Database. Coproporphyrin III (PAMDB000151). [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Coproporphyrinogen III - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Porphyrin concentrations in various human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. P. aeruginosa Metabolome Database: Coproporphyrin III (PAMDB000151) [pseudomonas.umaryland.edu]

- 8. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coproporphyrin (CP) III - Porphyrins, Quantitative, Random Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

An In-depth Technical Guide on the Pivotal Role of Coproporphyrinogen III in the Heme Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coproporphyrinogen III, a key metabolic intermediate, occupies a crucial juncture in the intricate heme biosynthesis pathway. This guide provides a comprehensive technical overview of its synthesis, enzymatic conversion, and transport, with a particular focus on the underlying biochemical mechanisms and their clinical implications. We delve into the pathophysiology of disorders arising from dysregulation at this step, notably hereditary coproporphyria, and explore the diagnostic and therapeutic significance of coproporphyrinogen III and its oxidized form, coproporphyrin III. Furthermore, this document outlines detailed methodologies for the quantification of these molecules, offering valuable insights for researchers and professionals in drug development.

Introduction: The Crossroads of Heme Synthesis

Heme, an iron-containing tetrapyrrole, is indispensable for a myriad of biological functions, including oxygen transport by hemoglobin, cellular respiration via cytochromes, and detoxification by P450 enzymes.[1] The synthesis of heme is a highly regulated, eight-step enzymatic cascade that traverses both the cytoplasm and mitochondria.[2][3] Coproporphyrinogen III stands as the final intermediate synthesized in the cytoplasm before the pathway re-enters the mitochondria for the terminal steps.[1][4] Its formation from uroporphyrinogen III, catalyzed by uroporphyrinogen decarboxylase, represents a significant commitment of the porphyrin ring to the heme biosynthetic pathway.[5][6]

This guide will elucidate the critical role of coproporphyrinogen III, exploring its biochemical transformations and the clinical ramifications of enzymatic deficiencies that disrupt its metabolism.

The Heme Biosynthesis Pathway: A Focus on Coproporphyrinogen III

The journey to heme begins in the mitochondria with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA).[3] Following its export to the cytoplasm, a series of enzymatic reactions culminate in the formation of coproporphyrinogen III.[7] This colorless molecule is then transported back into the mitochondrial intermembrane space, where it serves as the substrate for the sixth enzyme in the pathway, coproporphyrinogen oxidase (CPOX).[1][4]

Caption: The Heme Biosynthesis Pathway highlighting Coproporphyrinogen III.

Enzymatic Conversion: The Role of Coproporphyrinogen Oxidase (CPOX)

Coproporphyrinogen oxidase (CPOX), a homodimeric enzyme located in the mitochondrial intermembrane space, catalyzes the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen IX.[8][9] This crucial step involves the conversion of two of the four propionate side chains into vinyl groups.[4] The reaction is oxygen-dependent and proceeds in a stepwise manner.[8][10]

Interestingly, both aerobic and anaerobic mechanisms for this conversion exist in nature. In humans, CPOX utilizes molecular oxygen.[8] However, some bacteria employ an oxygen-independent enzyme, HemN, which is a radical S-adenosyl-L-methionine (SAM) enzyme.[11] Recent research has also identified an alternative oxygen-independent coproporphyrinogen III oxidase (CgoN) in certain bacteria.[12][13]

Mitochondrial Transport of Coproporphyrinogen III

The transport of coproporphyrinogen III from its site of synthesis in the cytoplasm into the mitochondria is a critical, yet not fully elucidated, step. Evidence suggests that this transport is an active, ATP-dependent process.[14][15] The potential involvement of the mitochondrial peripheral-type benzodiazepine receptor (M-PBR) in this transport has been proposed.[14] Once inside the mitochondria, coproporphyrinogen III is converted to protoporphyrinogen IX in the intermembrane space.[16]

Clinical Significance: Hereditary Coproporphyria

A deficiency in CPOX activity, typically due to mutations in the CPOX gene, leads to the rare autosomal dominant disorder known as hereditary coproporphyria (HCP).[17][18][19] This enzymatic defect results in the accumulation of coproporphyrinogen III, which is then auto-oxidized to the photosensitizing compound coproporphyrin III.[17]

Table 1: Clinical Manifestations of Hereditary Coproporphyria

| Feature | Description |

| Inheritance | Autosomal dominant with low clinical penetrance.[17][18] |

| Biochemical Hallmark | Accumulation of coproporphyrinogen III and its oxidized form, coproporphyrin III.[17] |

| Acute Neurovisceral Attacks | Severe abdominal pain, nausea, vomiting, and neurological symptoms such as anxiety, confusion, and muscle weakness.[18] These are triggered by factors that induce heme synthesis, including certain drugs, alcohol, and hormonal changes.[17][18] |

| Cutaneous Manifestations | Photosensitivity leading to blistering and skin fragility on sun-exposed areas.[18] |

| Diagnosis | Based on elevated levels of coproporphyrin III in urine and feces, and can be confirmed by measuring CPOX enzyme activity and genetic testing for CPOX mutations.[20] |

A rarer and more severe form of CPOX deficiency, known as harderoporphyria, results from specific homozygous or compound heterozygous mutations in the CPOX gene.[19][21]

Coproporphyrin III as a Biomarker

Beyond its role in the diagnosis of porphyrias, coproporphyrin III, along with its isomer coproporphyrin I, has emerged as a valuable endogenous biomarker for the activity of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[22][23][24] These transporters are crucial for the uptake of many drugs into the liver.[25]

Inhibition of OATP1B function can lead to significant drug-drug interactions (DDIs).[23] Monitoring plasma levels of coproporphyrins I and III can provide a sensitive measure of OATP1B activity and help predict the potential for DDIs during drug development.[24][26][27] Several studies have demonstrated that plasma concentrations of coproporphyrin I and III increase in response to OATP1B inhibitors.[23][28][29]

Experimental Protocols: Quantification of Coproporphyrin III

Accurate quantification of coproporphyrin isomers is essential for both clinical diagnostics and drug development research. High-performance liquid chromatography (HPLC) with fluorescence detection is a commonly used method.[30] More recently, ultra-performance liquid chromatography coupled to mass spectrometry (UPLC-MS/MS) has provided even greater sensitivity and specificity.[25][31][32]

Sample Preparation and Extraction

Biological samples (urine or plasma) require careful handling to prevent the degradation of porphyrins.[33] Porphyrinogens are unstable and readily auto-oxidize to their corresponding porphyrins.[34] Therefore, analysis typically quantifies the stable porphyrin forms.

A common extraction method involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the porphyrins from the biological matrix.[26][34]

UPLC-MS/MS Quantification of Coproporphyrin III

The following is a generalized protocol for the quantification of coproporphyrin III in human plasma.

Step-by-Step Methodology:

-

Sample Collection: Collect blood in K2EDTA tubes and centrifuge to obtain plasma.

-

Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., coproporphyrin III-d12) to the plasma sample.

-

Protein Precipitation: Precipitate plasma proteins using a solvent such as acetonitrile.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol and then water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elute the coproporphyrins with a stronger organic solvent mixture.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.

-

UPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the UPLC-MS/MS system.

-

Separate coproporphyrin isomers on a reverse-phase C18 column using a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).[34]

-

Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[34]

-

Caption: Experimental workflow for coproporphyrin III quantification.

Table 2: Representative UPLC-MS/MS Parameters

| Parameter | Setting |

| Column | Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water[34] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[34] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[34] |

| MRM Transition (Coproporphyrin III) | m/z 655.4 -> m/z 596.3[34] |

Note: These parameters are illustrative and should be optimized for the specific instrumentation and application.

Conclusion

Coproporphyrinogen III is a linchpin in the heme biosynthesis pathway, and its proper metabolism is vital for cellular function. Dysregulation at the level of its conversion by CPOX has profound clinical consequences, as seen in hereditary coproporphyria. Furthermore, the utility of coproporphyrin III as a sensitive biomarker for hepatic transporter activity underscores its importance in modern drug development and safety assessment. A thorough understanding of the biochemistry and clinical relevance of coproporphyrinogen III is, therefore, indispensable for researchers and clinicians in the field.

References

-

Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria. (2024-03-20). frontiersin.org. [Link]

-

The role of coproporphyrinogen III oxidase and ferrochelatase genes in heme biosynthesis and regulation in Aspergillus niger. (2013-10-11). pubmed.ncbi.nlm.nih.gov. [Link]

-

New Avenues of Heme Synthesis Regulation. (2023-01-20). . [Link]

-

Regulation of heme biosynthesis: Distinct regulatory features in erythroid cells. (1990). . [Link]

-

Regulation of Heme Synthesis by Mitochondrial Homeostasis Proteins. (2020-07-29). . [Link]

-

Coproporphyrinogen III ; Definition, Structure, Function, Role, uroporphyrinogen decarboxylase. (2024-12-12). m.youtube.com. [Link]

-

Heme Synthesis: Location, Enzymes, Steps, Regulation, Uses. (2023-10-25). microbenotes.com. [Link]

-

Hereditary Coproporphyria. dermnetnz.org. [Link]

-

Coproporphyrinogen III – Knowledge and References. . [Link]

-

Coproporphyrinogen III. (2007-02-12). en.wikipedia.org. [Link]

-

The alternative coproporphyrinogen III oxidase (CgoN) catalyzes the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III. (2024-03-12). . [Link]

-

Mitochondrial transport of protoporphyrinogen IX in erythroid cells. (2015-08-10). . [Link]

-

The alternative coproporphyrinogen III oxidase (CgoN) catalyzes the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III. (2024-03-13). . [Link]

-

Hereditary Coproporphyria (CPOX gene). . [Link]

-

Biochemistry, Heme Synthesis. (2023-05-01). . [Link]

-

Performance of Plasma Coproporphyrin I and III as OATP1B1 Biomarkers in Humans. (2021-08-18). ascpt.onlinelibrary.wiley.com. [Link]

-

Revisiting the Mechanism of the Anaerobic Coproporphyrinogen III Oxidase HemN. (2019-05-06). pubmed.ncbi.nlm.nih.gov. [Link]

-

CPOX gene. medlineplus.gov. [Link]

-

Performance of Plasma Coproporphyrin I and III as OATP1B1 Biomarkers in Humans. (2021-08-18). . [Link]

-

Hereditary coproporphyria. en.wikipedia.org. [Link]

-

Performance of Plasma Coproporphyrin I and III as OATP1B1 Biomarkers in Humans. (2021-08-18). . [Link]

-

Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species. (2016-10). pubmed.ncbi.nlm.nih.gov. [Link]

-

Coproporphyrinogen oxidase. en.wikipedia.org. [Link]

-

Coproporphyrinogen oxidase. II. Reaction mechanism and role of tyrosine residues on the activity. (1980-05-25). pubmed.ncbi.nlm.nih.gov. [Link]

-

Enhancement of coproporphyrinogen III transport into isolated transformed leukocyte mitochondria by ATP. (1996-09-15). pubmed.ncbi.nlm.nih.gov. [Link]

-

Oxidation of coproporphyrinogen III and protoporphyrinogen IX to.... (2024-03-12). . [Link]

-

Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans. (2008-01-15). pubmed.ncbi.nlm.nih.gov. [Link]

-

Hereditary coproporhyria. (2021-06-30). . [Link]

-

Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry. (2024-11-14). . [Link]

-

Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry. (2024-11-14). pubs.acs.org. [Link]

-

Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis. (2016-08-22). . [Link]

-

(PDF) Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry. (2024-11-05). . [Link]

-

Showing metabocard for Coproporphyrinogen III (HMDB0001261). (2005-11-16). hmdb.ca. [Link]

-

Hereditary Coproporphyria. (2012-12-13). . [Link]

-

The Molecular Evolution, Structure, and Function of Coproporphyrinogen Oxidase and Protoporphyrinogen Oxidase in Prokaryotes. (2023-12-15). . [Link]

-

Coproporphyrin III. healthmatters.io. [Link]

-

Coproporphyrin I / Coproporphyrin III Ratio. healthmatters.io. [Link]

-